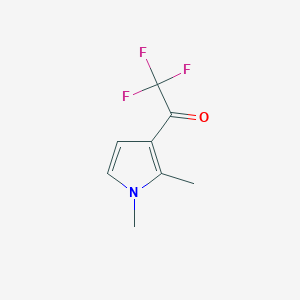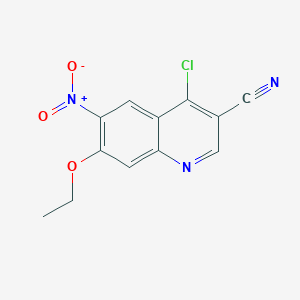
2,2',7,7'-Tetrabromo-9,9'-spirobifluorene
Overview
Description
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene is a derivative of spirobifluorene (SBF) and is used as a blue-emitting material in electroluminescent devices . The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the colour stability by preventing the formation of aggregates or excimers .
Molecular Structure Analysis
The molecular formula of 2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene is C25H12Br4 . It has a molecular weight of 631.98 g/mol . The structure of the molecule is characterized by a spirobifluorene core with fully end-brominated benzene rings .Physical And Chemical Properties Analysis
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene is a solid with a melting point of 395-400 °C . It has high photoluminescence efficiency and good chemical stability .Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: is primarily used as a blue-emitting material in OLEDs . The spirobifluorene core is known for its excellent thermal and chemical stabilities, which are crucial for the performance and longevity of OLEDs. The compound’s ability to form solid amorphous films is beneficial in creating uniform light-emitting layers.
Perovskite Solar Cells
This compound serves as an intermediate for synthesizing semiconducting molecules and polymers with a spirobifluorene core. These materials are used in highly efficient perovskite solar cells . The brominated benzene rings allow for further modification, enhancing the solar cell’s performance.
Semiconductor Synthesis
The four bromos on each benzene ring of 2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene enable the extension of the core structure for more complex semiconductor synthesis . This adaptability makes it a valuable compound for developing new semiconducting materials.
Polymerization
Yamamoto polymerization of this compound using nickel catalysts results in thermally and chemically stable poly(spirobifluorene) polymers. These polymers exhibit high surface areas and are useful in various applications, including gas storage and separation .
Electroluminescent Devices
Apart from OLEDs, 2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene is used in other electroluminescent devices due to its high photoluminescence efficiency and good chemical stability . It helps in decreasing crystallization tendency and increases color stability.
Host Materials for Organic Electronics
Derivatives of this compound have been used as host materials for blue organic light-emitting devices. They provide a stable matrix for the guest luminescent molecules, which is essential for efficient energy transfer and light emission .
Extreme Ultraviolet Lithography
9,9’-Spirobifluorene derivatives, including 2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene , have been evaluated as molecular glass resists in extreme ultraviolet lithography. Their solid film-forming characteristics are advantageous for creating precise patterns in semiconductor manufacturing .
Chemical Modification and Extension
The brominated rings in 2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene offer points for chemical modification, allowing researchers to synthesize a wide range of functionalized materials for electronic and photonic applications .
Mechanism of Action
Target of Action
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene (TBSBF) is primarily used as a blue-emitting material in electroluminescent devices . Its primary targets are the light-emitting diodes (LEDs) in these devices, where it plays a crucial role in the emission of blue light.
Mode of Action
TBSBF interacts with its targets (LEDs) by emitting blue light when subjected to electrical excitation . The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the colour stability by preventing the formation of aggregates or excimers .
Result of Action
The primary result of TBSBF’s action is the emission of blue light in electroluminescent devices . This makes it a valuable component in the manufacturing of organic light-emitting diodes (OLEDs).
Action Environment
The action, efficacy, and stability of TBSBF are influenced by various environmental factors. For instance, the efficiency of light emission can be affected by the temperature and the electrical properties of the environment. Moreover, the chemical stability of TBSBF contributes to its performance and longevity in OLEDs .
properties
IUPAC Name |
2,2',7,7'-tetrabromo-9,9'-spirobi[fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H12Br4/c26-13-1-5-17-18-6-2-14(27)10-22(18)25(21(17)9-13)23-11-15(28)3-7-19(23)20-8-4-16(29)12-24(20)25/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASXXNUEJVMYML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3(C4=C2C=CC(=C4)Br)C5=C(C=CC(=C5)Br)C6=C3C=C(C=C6)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H12Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327314 | |
| Record name | 2,2',7,7'-tetrabromo-9,9'-spirobifluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',7,7'-Tetrabromo-9,9'-spirobifluorene | |
CAS RN |
128055-74-3 | |
| Record name | 2,2',7,7'-tetrabromo-9,9'-spirobifluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',7,7'-Tetrabromo-9,9'-spirobi[9H-fluorene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene utilized in the development of fluorescent materials?
A1: 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene serves as a versatile building block for creating branched conjugated polymers and porous organic polymers that exhibit fluorescence. [, ] For instance, it can be incorporated into poly(p-phenylene ethynylene) (PPE) polymers to create nanoparticles with enhanced photoluminescence quantum yield, potentially valuable for bioimaging applications. [] The bromine atoms provide reactive sites for further functionalization through reactions like the Heck reaction, enabling the creation of diverse polymer structures with tunable fluorescence properties. [, ]
Q2: How does the structure of 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene influence the properties of the resulting polymers?
A2: The spirobifluorene core, characterized by its two fluorene units connected by a single carbon atom, introduces a 90° bend into the polymer chain. [] This structural feature disrupts polymer chain packing, leading to amorphous materials with high glass transition temperatures. [] This amorphous nature is often desirable in applications requiring good film-forming properties, such as in light-emitting diodes (LEDs). [] Additionally, the tetra-bromination of the molecule provides multiple sites for polymerization reactions, enabling the creation of network polymers with controllable porosity and surface area. [, ]
Q3: Are there any challenges associated with using 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene in polymer synthesis?
A3: One challenge associated with 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene in polymer synthesis is the potential for fluorescence quenching. The presence of certain reagents commonly used in polymerization reactions, such as triethylamine, triphenylphosphine, and their hydrogen bromide salts, can significantly diminish the fluorescence of the resulting polymers. [] Therefore, careful optimization of reaction conditions and choice of reagents are crucial to maximize the desired fluorescent properties of the final material.
Q4: Beyond fluorescent materials, what other applications utilize 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene?
A4: The highly porous nature of polymers derived from 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene makes them promising candidates for gas storage applications. [] For example, these polymers exhibit moderate CO2 uptake, suggesting potential in carbon capture and storage technologies. [] Additionally, their tunable surface area and chemical stability make them attractive for exploring applications in catalysis and sensing. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



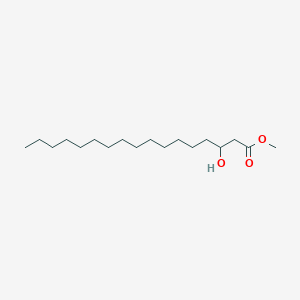

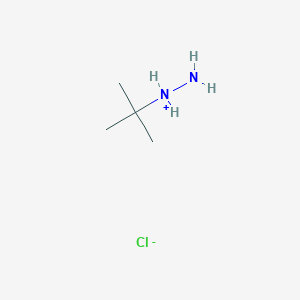

![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)
![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)

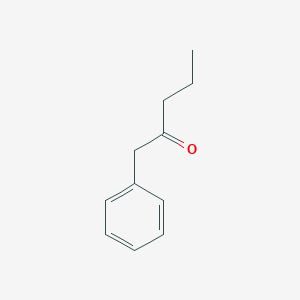
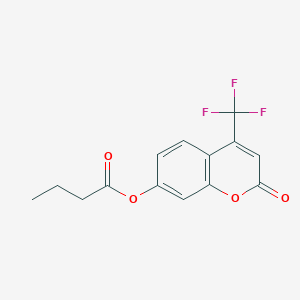
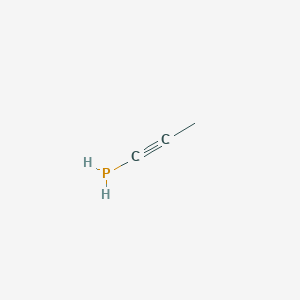
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)
